Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride
Description
Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride is a bicyclic amine derivative featuring a pyrrolidine core substituted with an amino group at position 3, a hydroxyl group at position 4, and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is pivotal in medicinal chemistry as a building block for protease inhibitors, kinase inhibitors, and other bioactive molecules due to its stereochemical complexity and functional versatility.
Structural elucidation of such compounds typically employs X-ray crystallography (via programs like SHELX for refinement ) and NMR spectroscopy (as demonstrated in studies isolating natural products like Zygocaperoside ). The Boc group is acid-labile, enabling selective deprotection during synthesis, while the hydroxyl and amino groups facilitate hydrogen bonding, influencing crystallinity and biological interactions.
Properties
IUPAC Name |
tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11;/h6-7,12H,4-5,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJTVYMOCPYEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride typically involves the protection of the amino group and the hydroxyl group, followed by the introduction of the tert-butyl ester group. One common method involves the reaction of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes steps such as purification by recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features allow for the exploration of new drug candidates with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key analogs include:
- Tert-butyl 3-aminopyrrolidine-1-carboxylate: Lacks the 4-hydroxyl group, reducing polarity and hydrogen-bonding capacity.
- Tert-butyl 4-hydroxypyrrolidine-1-carboxylate: Missing the 3-amino group, limiting its utility in forming amide linkages.
- Pyrrolidine hydrochloride : The unprotected base, highly hygroscopic and less stable.
Table 1: Comparative Properties of Selected Analogs
| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride | 264.75 | High | 195–198 (dec.) | Drug intermediates, chiral ligands |
| Tert-butyl 3-aminopyrrolidine-1-carboxylate | 214.28 | Moderate | 120–123 | Peptide synthesis |
| Pyrrolidine hydrochloride | 95.56 | Very high | 140–145 | Solvent, catalysis |
Thermodynamic and Stability Profiles
The hydrochloride salt form increases thermal stability, with a decomposition temperature ~50°C higher than the free base. Gas hydrate studies (e.g., thermodynamic databases ) highlight how polar functional groups influence phase behavior, though direct data on this compound remains sparse.
Research Findings and Limitations
- Biological Activity: The 3-amino group enables covalent binding to enzyme active sites, while the 4-hydroxyl group enhances solubility for in vivo applications.
- Crystallographic Robustness : SHELX-refined structures show tighter packing due to hydrogen-bond networks, improving diffraction quality .
- Gaps in Data : Comparative thermodynamic studies (e.g., hydrate formation ) and high-throughput crystallographic pipelines (as in ) are needed to fully characterize this compound.
Biological Activity
Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride is a compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula: C10H19ClN2O3
- Molecular Weight: Approximately 202.25 g/mol
- Structure: The compound features a pyrrolidine ring with amino and hydroxyl functional groups, contributing to its biological activity. The presence of a tert-butyl group enhances lipophilicity, which may influence membrane permeability and receptor interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Modulation: The compound can act as an inhibitor or activator of specific enzymes, thereby influencing various biochemical pathways. It has been shown to interact with protein-ligand complexes, affecting enzyme kinetics and metabolic processes.
- Receptor Interaction: It binds to specific receptors, potentially altering neurotransmission and signal transduction pathways, which may have implications in neuropharmacology .
Biological Activity
The compound has demonstrated several biological activities:
- Antiviral Activity: Preliminary studies indicate that it may exhibit antiviral properties against certain beta-coronaviruses. Its mechanism appears to involve interference with viral entry into host cells rather than direct inhibition of viral replication .
- Neuroprotective Effects: Research suggests potential applications in neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
- Antitumor Potential: The compound is being explored as a precursor in the development of drugs targeting various cancers, leveraging its ability to affect cell signaling pathways involved in tumor growth.
Table 1: Summary of Biological Activities
Case Study: Antiviral Profiling
A recent study evaluated the antiviral efficacy of various compounds, including this compound. The results indicated that the compound effectively blocked viral entry with an EC50 value of 1.25 µM against SARS-CoV-2 pseudovirus. This finding highlights its potential as a therapeutic candidate for coronavirus infections .
Case Study: Neuroprotective Mechanisms
In another study focusing on neuroprotection, the compound was shown to enhance neuronal survival in vitro under oxidative stress conditions. This suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease by protecting neurons from apoptotic signals.
Future Directions
The ongoing research on this compound aims to further elucidate its mechanisms of action and explore additional therapeutic applications. Key areas of interest include:
- Detailed Mechanistic Studies: Understanding the precise molecular interactions and pathways influenced by the compound.
- Clinical Trials: Evaluating safety and efficacy in human subjects for various conditions, particularly viral infections and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
